1,2-Ethanediol, 1-(2-naphthalenyl)-
Overview
Description
1-(Naphthalen-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring a diol functional group attached to an ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 1-(naphthalen-2-yl)ethane-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions . Another method includes the catalytic hydrogenation of 1-(naphthalen-2-yl)ethane-1,2-dione using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production of 1-(naphthalen-2-yl)ethane-1,2-diol typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 1-(Naphthalen-2-yl)ethane-1,2-dione.
Reduction: 1-(Naphthalen-2-yl)ethane-1,2-diol.
Substitution: Substituted derivatives of 1-(naphthalen-2-yl)ethane-1,2-diol.
Scientific Research Applications
1-(Naphthalen-2-yl)ethane-1,2-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(naphthalen-2-yl)ethane-1,2-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s diol functional group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Naphthalen-2-yl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)ethane-1,2-diol: Similar structure but with the diol group attached to the 1-position of the naphthalene ring.
1-(Naphthalen-2-yl)ethanol: A related compound with a single hydroxyl group instead of a diol.
1,2-Di(naphthalen-2-yl)ethane: A compound with two naphthalene groups attached to an ethane chain.
The uniqueness of 1-(naphthalen-2-yl)ethane-1,2-diol lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Biological Activity
1,2-Ethanediol, 1-(2-naphthalenyl)-, also known as (S)-(+)-1-(2-naphthyl)-1,2-ethanediol, is a chiral diol compound with significant biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.21 g/mol
- Structure : The compound features a 2-naphthyl group attached to a central ethylene glycol backbone, imparting optical activity due to its chiral nature.
Biological Activities
Research has highlighted several notable biological activities associated with 1,2-Ethanediol, 1-(2-naphthalenyl)-:
Synthesis and Applications
The synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)- typically involves reactions that yield high enantiomeric purity. Its applications include:
- Ligand for Asymmetric Reactions : It serves as a ligand in asymmetric sulfoxidation reactions and is utilized in the preparation of chiral bisester ligands through condensation reactions .
- Catalyst Development : This compound has been utilized to synthesize chiral Bronsted acid complexes for use in allylboration of aldehydes, showcasing its versatility in catalysis .
Comparative Analysis
To better understand the uniqueness of 1,2-Ethanediol, 1-(2-naphthalenyl)-, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol | Enantiomer of (S,S)-(-) form | Opposite optical activity |
1,2-Diphenylethane-1,2-diol | Contains phenyl groups instead of naphthyl | Different steric effects |
1,2-Di(2-naphthyl)-1,2-ethanediol | Structural isomer with different naphthyl positions | Varies in reactivity and applications |
Research Findings
Recent studies have focused on the interaction dynamics of this compound in various chemical reactions:
- Acylation Studies : Research indicates that the acylation rates for aromatic 1,2-diols like 1,2-Ethanediol are significantly influenced by the size of the anhydride reagents used. The secondary hydroxyl group tends to react faster than the primary one under certain conditions .
- Computational Studies : Density Functional Theory (DFT) calculations have been employed to predict the behavior and interactions of this compound with metal complexes and other reagents .
Case Studies
Several case studies have documented the effectiveness of 1,2-Ethanediol as a chiral auxiliary:
- In one study involving catalytic hydrogenation reactions using platinum catalysts modified by this compound, researchers observed enhanced selectivity for desired products compared to unmodified systems. This finding illustrates its potential utility in fine chemical synthesis.
- Another investigation into its use as a ligand demonstrated improved yields and selectivity in asymmetric sulfoxidation reactions involving dihydrothienopyrimidine derivatives. The results indicated that the presence of the naphthyl group significantly influenced reaction outcomes .
Properties
IUPAC Name |
1-naphthalen-2-ylethane-1,2-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNOPZNUHSDHKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399532 | |
Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-65-1 | |
Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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